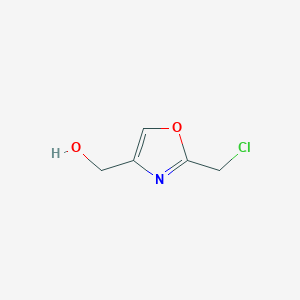

(2-(Chloromethyl)oxazol-4-yl)methanol

Description

Overview of Oxazole (B20620) Heterocycles in Modern Organic Synthesis

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a key component in a wide array of natural products, including antibiotics and marine alkaloids, which has spurred considerable interest in the synthesis of oxazole-containing molecules. tandfonline.comsemanticscholar.orgtandfonline.comjournalajst.com In modern organic synthesis, the oxazole ring is not only a target structure but also a valuable synthetic intermediate. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile scaffold in the construction of complex molecules. nih.gov

The synthesis of the oxazole core can be achieved through several established methods, including the Robinson-Gabriel synthesis, the van Leusen reaction, and various metal-catalyzed cyclization reactions. pharmaguideline.comnih.gov These methods allow for the introduction of a wide range of substituents onto the oxazole ring, enabling the fine-tuning of the molecule's steric and electronic properties for specific applications. The stability of the oxazole ring under many reaction conditions, coupled with its ability to be selectively functionalized, further enhances its utility in multi-step synthetic sequences.

Significance of Differentiated Functional Groups in Oxazole Derivatives

The synthetic utility of a heterocyclic compound is greatly enhanced by the presence of multiple, chemically distinct functional groups. In the case of (2-(Chloromethyl)oxazol-4-yl)methanol, the molecule possesses two such groups: a reactive chloromethyl group at the 2-position and a hydroxymethyl group at the 4-position. This differentiation is crucial as it allows for selective chemical modifications at either site, providing a pathway to a diverse range of derivatives.

The chloromethyl group serves as an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides. nih.gov On the other hand, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups through esterification or etherification. The ability to perform these transformations orthogonally—that is, reacting one group without affecting the other—is a cornerstone of modern synthetic strategy and is a key feature of this particular oxazole derivative.

Research Objectives and Scope for this compound

The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its chemical properties and synthetic potential. The scope of this work is strictly defined by the provided outline, with a focus on the following key areas:

Synthesis and Characterization: An examination of the potential synthetic routes to this compound and the analytical techniques used for its characterization.

Chemical Reactivity: A detailed analysis of the reactivity of the chloromethyl and hydroxymethyl functional groups, including potential transformations and reaction mechanisms.

Applications: An exploration of the compound's utility as a building block in medicinal chemistry and materials science, based on the reactivity of its functional groups.

This article will adhere strictly to the presentation of factual, research-based information and will not include any speculative or non-scientific content. All chemical compounds mentioned will be systematically cataloged in a table at the end of the article.

Structure

3D Structure

Properties

CAS No. |

1240601-59-5 |

|---|---|

Molecular Formula |

C5H6ClNO2 |

Molecular Weight |

147.56 g/mol |

IUPAC Name |

[2-(chloromethyl)-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C5H6ClNO2/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2H2 |

InChI Key |

MOBCZWWHDNVZIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)CCl)CO |

Origin of Product |

United States |

Synthesis and Characterization of 2 Chloromethyl Oxazol 4 Yl Methanol

Retrosynthetic Analysis and Potential Synthetic Pathways

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The oxazole (B20620) core can be constructed through various established cyclization strategies. One common approach involves the reaction of an α-haloketone with a primary amide, known as the Robinson-Gabriel synthesis. In the context of the target molecule, this could involve the reaction of a suitably protected 1,3-dihydroxyacetone (B48652) derivative with chloroacetamide.

Another viable pathway is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This approach could involve the reaction of a protected glyceraldehyde derivative with TosMIC to form the 4-substituted oxazole ring, followed by functional group manipulation to introduce the chloromethyl group at the 2-position.

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following table summarizes the expected analytical data based on the compound's structure.

| Analytical Technique | Expected Observations |

| 1H NMR | Signals corresponding to the methylene (B1212753) protons of the chloromethyl and hydroxymethyl groups, the oxazole ring proton, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of their respective chemical environments. |

| 13C NMR | Resonances for the two methylene carbons, the two sp2-hybridized carbons of the oxazole ring, and the carbon bearing the nitrogen atom. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C5H6ClNO2). The isotopic pattern of chlorine (35Cl and 37Cl) would be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-O stretching, C=N and C=C stretching of the oxazole ring, and the C-Cl stretch of the chloromethyl group. |

Chemical Transformations and Reactivity Studies of 2 Chloromethyl Oxazol 4 Yl Methanol

Reactivity Profiles of the Chloromethyl Group

The (2-(Chloromethyl)oxazol-4-yl)methanol molecule possesses two key functional groups that dictate its reactivity: the chloromethyl group at the C2 position and the methanol (B129727) group at the C4 position. The chloromethyl group, in particular, is a versatile reactive handle. Its reactivity is primarily characterized by the electrophilicity of the methylene (B1212753) carbon atom, which is attached to a good leaving group (the chloride ion). This makes it highly susceptible to attack by a wide range of nucleophiles. Furthermore, the chloromethyl moiety can participate in various other transformations, including electrophilic manipulations and transition metal-catalyzed cross-coupling reactions, highlighting its significance as a synthetic intermediate.

Nucleophilic Substitution Reactions at the Chloromethyl Center

Nucleophilic substitution is a cornerstone of the reactivity of the chloromethyl group in this compound. The reaction proceeds predominantly via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion. This pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance. beilstein-journals.org The electron-withdrawing nature of the adjacent oxazole (B20620) ring can also influence the reaction rate. These reactions are fundamental for introducing diverse functionalities onto the oxazole scaffold.

The reaction of this compound with primary and secondary amines is a direct method for forging a carbon-nitrogen bond, yielding the corresponding aminomethyl-oxazole derivatives. This transformation typically proceeds by nucleophilic attack of the amine's lone pair of electrons on the chloromethyl carbon. mdpi.com The process is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine. A variety of primary and secondary amines can be employed, allowing for the synthesis of a diverse library of compounds. researchgate.netresearchgate.net The general mechanism for this amination is a classic S(_N)2 displacement. semanticscholar.org

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Product | Reaction Conditions |

| Piperidine | (2-((Piperidin-1-yl)methyl)oxazol-4-yl)methanol | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat |

| Morpholine | (2-(Morpholinomethyl)oxazol-4-yl)methanol | Base (e.g., Et₃N), Solvent (e.g., THF), Room Temp |

| Benzylamine | (2-((Benzylamino)methyl)oxazol-4-yl)methanol | Base (e.g., NaHCO₃), Solvent (e.g., DMF), Heat |

| Diethylamine | (2-((Diethylamino)methyl)oxazol-4-yl)methanol | Base (e.g., DIPEA), Solvent (e.g., CH₂Cl₂), Room Temp |

In a similar vein to amination, the chloromethyl group readily reacts with oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. Alkoxides, generated from the deprotonation of alcohols, or phenoxides can serve as potent oxygen nucleophiles. The Williamson ether synthesis provides a classic framework for these transformations.

For thioether synthesis, thiols or their conjugate bases (thiolates) are excellent nucleophiles. masterorganicchemistry.com Thiolates are generally more potent nucleophiles than their oxygen counterparts, often leading to faster and more efficient reactions under milder conditions. masterorganicchemistry.comacsgcipr.org These reactions significantly broaden the molecular diversity achievable from this compound.

Table 2: Ether and Thioether Formation Reactions

| Nucleophile | Linkage Type | Product |

| Sodium methoxide | Ether | (2-(Methoxymethyl)oxazol-4-yl)methanol |

| Sodium phenoxide | Ether | (2-(Phenoxymethyl)oxazol-4-yl)methanol |

| Sodium thiophenolate | Thioether | (2-((Phenylthio)methyl)oxazol-4-yl)methanol |

| Sodium ethanethiolate | Thioether | (2-((Ethylthio)methyl)oxazol-4-yl)methanol |

The electrophilic nature of the chloromethyl group makes it an effective alkylating agent for various carbon nucleophiles. This includes soft nucleophiles like enolates derived from β-dicarbonyl compounds, as well as organometallic reagents. These C-C bond-forming reactions are crucial for elaborating the carbon skeleton of the molecule. The reactivity in these alkylations follows the principles of S(_N)2 reactions, where steric hindrance and the nature of the nucleophile play key roles in the reaction's success.

Electrophilic Reactivity and Related Chemical Manipulations

While the primary reactivity of the chloromethyl group is as an electrophile in substitution reactions, the chlorine atom itself can exhibit electrophilic characteristics. This is explained by the concept of a σ-hole, a region of positive electrostatic potential on the halogen atom, which can interact with nucleophiles. researchgate.netrsc.org This type of interaction, known as halogen bonding, can facilitate the abstraction of the chlorine atom by certain nucleophiles, leading to chemical reduction or other transformations. researchgate.netrsc.org Although more commonly discussed for polyhalogenated compounds, this property could influence the reactivity profile of the chloromethyl group under specific conditions, particularly with soft nucleophiles like sulfur compounds. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Chloromethyl-Oxazoles

The chloromethyl group can serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. ciac.jl.cn Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net In this context, the C-Cl bond of the chloromethyl group undergoes oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)). nih.gov The resulting organometallic intermediate then participates in transmetalation and reductive elimination steps to yield the cross-coupled product. rsc.org This methodology allows for the connection of the oxazole core to a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups, demonstrating the synthetic utility of this compound as a versatile building block. nih.govresearchgate.net

Table 3: Potential Cross-Coupling Reactions

| Coupling Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | 2-(Arylmethyl)-oxazole |

| Stille | Organostannane | PdCl₂(PPh₃)₂, LiCl | 2-(Alkenylmethyl)-oxazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-(Propargyl)-oxazole |

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position of the oxazole ring serves as a versatile handle for synthetic modification. It readily undergoes oxidation, esterification, and etherification, and can be derivatized to introduce further functionality.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to afford either the corresponding aldehyde, 2-(chloromethyl)oxazole-4-carbaldehyde, or the carboxylic acid, 2-(chloromethyl)oxazole-4-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. organic-chemistry.org Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions are effective for this transformation. organic-chemistry.org These methods are highly chemoselective, preserving the chloromethyl group and the oxazole ring. The resulting aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents.

To obtain the carboxylic acid, stronger oxidizing agents or a two-step protocol are employed. researchgate.net Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a TEMPO-catalyzed oxidation with a stoichiometric oxidant like sodium hypochlorite. researchgate.netccspublishing.org.cn The direct oxidation of primary alcohols to carboxylic acids can be achieved efficiently under various conditions, including with sodium hypochlorite. researchgate.net The resulting 2-(chloromethyl)oxazole-4-carboxylic acid is a key building block for the synthesis of amides, esters, and other acid derivatives. chemcd.com

| Product | Typical Reagents | Reaction Type | Notes |

|---|---|---|---|

| 2-(Chloromethyl)oxazole-4-carbaldehyde | MnO₂, PCC, Swern Oxidation (oxalyl chloride, DMSO, Et₃N), TEMPO/NaOCl (catalytic) | Partial Oxidation | Mild conditions prevent overoxidation to the carboxylic acid. organic-chemistry.org |

| 2-(Chloromethyl)oxazole-4-carboxylic acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), TEMPO/NaOCl (stoichiometric) | Full Oxidation | Stronger conditions ensure complete conversion of the alcohol. researchgate.net |

Esterification and Etherification Reactions of the Hydroxymethyl Moiety

The hydroxyl group can be readily converted into esters and ethers, modifying the molecule's steric and electronic properties.

Esterification is typically achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or by using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. masterorganicchemistry.com For example, reacting this compound with acetic anhydride (B1165640) in the presence of pyridine (B92270) would yield (2-(chloromethyl)oxazol-4-yl)methyl acetate. Modern coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), can also facilitate ester formation under mild conditions. sci-hub.stresearchgate.net

Etherification can be accomplished via the Williamson ether synthesis. This involves deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups. Chemoselective methods for the etherification of benzylic-type alcohols in the presence of other functional groups have also been developed, which could be applicable to this system. organic-chemistry.org

Derivatization Strategies for Further Functionalization

Beyond oxidation and acylation/alkylation, the hydroxymethyl group can be converted into other functionalities to serve as a precursor for more complex structures. A common strategy is to transform the hydroxyl into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This activated intermediate is then susceptible to displacement by a wide range of nucleophiles (e.g., azide (B81097), cyanide, thiols), enabling the introduction of diverse functional groups at the C4-methylene position.

Dual Functionality and Chemoselective Transformations of this compound

The presence of two distinct reactive sites—the electrophilic chloromethyl group and the nucleophilic hydroxymethyl group—is the most significant feature of this molecule. This dual functionality allows for chemoselective, sequential, or orthogonal synthetic strategies.

Selective Reactivity of the Chloromethyl versus Hydroxymethyl Groups

The key to the chemoselective functionalization of this compound lies in the disparate reactivity of its two side chains.

The chloromethyl group contains an electrophilic carbon atom due to the electron-withdrawing nature of the chlorine atom. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions. A wide array of nucleophiles, including amines, thiols, alkoxides, and azide ions, can readily displace the chloride ion. nih.gov For instance, reaction with sodium azide in a polar aprotic solvent like DMSO would selectively form 4-(azidomethyl)-2-(chloromethyl)oxazole, leaving the hydroxymethyl group untouched. nih.gov This selective reactivity has been demonstrated on analogous 2-(halomethyl)oxazoles, which serve as excellent scaffolds for elaboration at the 2-(methylene) position by reaction with various amine, sulfur, and oxygen nucleophiles. nih.gov

Conversely, the hydroxymethyl group is nucleophilic and reacts with electrophiles. It can be acylated by acyl chlorides, activated by sulfonyl chlorides, or undergo other reactions with electrophilic reagents. Under conditions where a non-nucleophilic base is used, these reactions can proceed without affecting the chloromethyl group.

This difference in reactivity allows for the selective modification of one functional group while the other remains intact, providing a powerful tool for building molecular complexity.

| Target Group | Reagent Type | Example Reagent | Reaction Type |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Nucleophile | NaN₃, R-NH₂, R-SH, R-O⁻Na⁺ | Nucleophilic Substitution (Sₙ2) |

| Hydroxymethyl (-CH₂OH) | Electrophile | Acyl Chloride (RCOCl), TsCl, MsCl | Acylation / Sulfonylation |

Sequential and Orthogonal Functionalization Protocols

The ability to selectively address each functional group enables the design of multi-step, sequential synthetic routes. nih.gov A typical protocol might involve first exploiting the electrophilicity of the chloromethyl group, followed by a transformation of the hydroxymethyl group.

An illustrative synthetic sequence could be:

Nucleophilic Substitution: React this compound with a primary amine (e.g., benzylamine) to displace the chloride, forming the corresponding secondary amine at the C2-methylene position. The hydroxymethyl group at C4 remains unaffected.

Oxidation: The resulting product from step 1 is then subjected to oxidation using MnO₂ to convert the C4-hydroxymethyl group into an aldehyde.

Further Derivatization: The aldehyde can then undergo a variety of subsequent reactions, such as a Grignard addition or reductive amination, to introduce a third point of diversity.

This sequential approach allows for the controlled and predictable construction of highly functionalized oxazole derivatives from a single, versatile starting material. By carefully choosing reagents and reaction conditions, chemists can selectively modify one position, then the other, in a planned and efficient manner.

Advanced Applications of 2 Chloromethyl Oxazol 4 Yl Methanol in Organic Synthesis

(2-(Chloromethyl)oxazol-4-yl)methanol as a Versatile Synthetic Building Block

The dual functionality of this compound allows for selective and sequential reactions, providing a strategic advantage in multistep organic synthesis. The chloromethyl group at the C2 position is particularly reactive, behaving similarly to a benzylic chloride, and is susceptible to nucleophilic substitution. nih.govsemanticscholar.org Concurrently, the hydroxymethyl group at the C4 position offers another site for chemical modification, such as oxidation or esterification. This orthogonal reactivity is key to its role as a versatile precursor.

The reactivity of the chloromethyl group is a cornerstone for building elaborate molecular architectures. It serves as an effective electrophile, readily reacting with a wide range of nucleophiles to extend the structure at the 2-position. This facilitates the synthesis of diverse heterocyclic systems. nih.gov

Key transformations include:

N-Alkylation: Primary and secondary amines, including ethanolamine, aniline, morpholine, and imidazole, can displace the chloride to form N-substituted (2-aminomethyl) oxazoles. nih.gov

S-Alkylation: Thiol nucleophiles, such as thiophenol, react to yield 2-(methylthio) oxazoles. These resulting thioethers can be further oxidized to sulfones, which are valuable intermediates for subsequent carbon-carbon bond formation. nih.gov

O-Alkylation: Alkoxides and phenoxides can be used to prepare the corresponding 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles, which have been investigated for their anti-inflammatory properties. nih.gov

C-Alkylation: Stabilized carbanions, for instance from malonic esters, can be used for C-alkylation, as demonstrated in a concise synthesis of the anti-inflammatory drug Oxaprozin using a related 2-(bromomethyl)oxazole. nih.gov

These reactions highlight the compound's ability to act as a scaffold, enabling the fusion or linkage of the oxazole (B20620) core to other cyclic or acyclic structures, thereby generating novel and complex heterocyclic frameworks.

A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.orgunodc.org this compound is a quintessential precursor, as both of its functional groups can be transformed to introduce new functionalities. The chloromethyl group's reactivity allows for the introduction of nitriles (via reaction with sodium cyanide) or phosphonium (B103445) salts (via reaction with triphenylphosphine), opening pathways to Wittig-type reactions for carbon-carbon bond formation. nih.gov

Simultaneously, the hydroxymethyl group at the C4 position can be modified. For example, it can be oxidized to an aldehyde, which can then undergo a van Leusen reaction with TosMIC to construct a second oxazole ring, leading to complex bis-oxazole systems. nih.govmdpi.com This dual reactivity allows chemists to develop a diverse library of chemical entities from a single, readily accessible starting material.

| Functional Group | Reaction Type | Reagent/Nucleophile | Resulting Structure/Functionality | Reference |

|---|---|---|---|---|

| C2-Chloromethyl | N-Alkylation | Amines (e.g., Morpholine) | 2-(Aminomethyl)oxazoles | nih.gov |

| S-Alkylation | Thiols (e.g., Thiophenol) | 2-(Thio-methyl)oxazoles | nih.gov | |

| O-Alkylation | Alkoxides/Phenoxides | 2-(Alkoxymethyl)oxazoles | nih.gov | |

| Cyanation | Sodium Cyanide | 2-(Cyanomethyl)oxazoles | nih.gov | |

| Phosphonium Salt Formation | Triphenylphosphine | Wittig Reagents | nih.gov | |

| C4-Hydroxymethyl | Oxidation | Mild Oxidizing Agent (e.g., PCC) | Oxazole-4-carbaldehyde | nih.gov |

| Esterification | Carboxylic Acid/Acyl Chloride | Oxazol-4-ylmethyl Esters | pitt.edu |

While specific research on this compound in polymer science is not extensively documented, its bifunctional nature suggests potential applications. The hydroxymethyl group can participate in step-growth polymerization reactions, such as the formation of polyesters (with dicarboxylic acids) or polyurethanes (with diisocyanates). The oxazole ring itself, known for its thermal stability and photoluminescent properties, could be incorporated into polymer backbones to create materials with desirable optical or electronic characteristics, potentially for use in light-emitting diodes (LEDs). researchgate.net The chloromethyl group could be used for post-polymerization modification, allowing for the grafting of side chains or the cross-linking of polymer strands.

Intermediate in Medicinal Chemistry Research and Scaffold Derivatization

The oxazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking. researchgate.net Its presence in numerous approved drugs, such as the anti-inflammatory Oxaprozin, underscores its therapeutic importance. this compound provides medicinal chemists with a valuable starting point for creating libraries of novel compounds for biological screening.

The primary utility of this compound in medicinal chemistry is as a versatile intermediate. The predictable reactivity of the chloromethyl and hydroxymethyl groups allows for the systematic attachment of various pharmacophores or functional groups. Chemists can design and synthesize libraries of derivatives by reacting the parent molecule with diverse sets of amines, thiols, alcohols, or carboxylic acids. This strategy enables the rapid generation of new chemical entities built around the oxazole core, which can then be evaluated for activity against various biological targets. researchgate.net The ease of derivatization makes this scaffold attractive for creating compound libraries for structure-activity relationship (SAR) studies. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. tandfonline.comresearchgate.net The bifunctional nature of this compound is ideally suited for SAR exploration.

By keeping one part of the molecule constant while systematically varying the other, researchers can probe the chemical space around the oxazole core. For instance:

Exploring the C2 position: A library of amines can be reacted with the chloromethyl group to investigate how different substituents (e.g., varying in size, lipophilicity, or hydrogen bonding capacity) at this position affect target binding. nih.gov

Exploring the C4 position: The hydroxymethyl group can be converted into a series of esters or ethers, allowing for an analysis of how modifications at the C4 position influence properties like solubility or cell permeability.

This systematic approach allows for the identification of key structural motifs responsible for potency and selectivity, guiding the rational design of more effective therapeutic agents. researchgate.netdntb.gov.ua

| Scaffold Position | Modification Type | Variable Group (R) | Property to Investigate | Reference |

|---|---|---|---|---|

| C2 (from -CH₂Cl) | Amine Substitution (-CH₂-NHR) | Alkyl, Aryl, Heterocyclic | Hydrophobic/hydrophilic interactions | nih.gov |

| Thioether Substitution (-CH₂-SR) | Aromatic, Aliphatic | Electronic effects, H-bonding | nih.gov | |

| Ether Substitution (-CH₂-OR) | Substituted Phenyls | Steric bulk, target pocket fit | nih.gov | |

| C4 (from -CH₂OH) | Ester Formation (-CH₂-O-CO-R) | Various alkyl/aryl chains | Prodrug potential, solubility | pitt.edu |

| Oxidation to Aldehyde (-CHO) | N/A | Introduction of H-bond acceptor | nih.gov |

Insufficient Information for Article on Advanced Applications of this compound in Chiral Synthesis

The investigation into the advanced applications of this compound, specifically concerning "Chiral Synthesis and Stereoselective Approaches with Oxazole Derivatives" and "Asymmetric Transformations Involving Functionalized Oxazole Cores," did not yield sufficient peer-reviewed research, detailed experimental findings, or data tables that would be necessary to construct a thorough and scientifically accurate article as per the requested outline.

General searches on the reactivity of 2-(halomethyl)oxazoles indicate that the chloromethyl group can undergo nucleophilic substitution reactions. In principle, if a chiral nucleophile were used or if the methanol (B129727) group were derivatized with a chiral auxiliary, stereoselective transformations could be envisioned. However, specific examples, catalysts, reaction conditions, and stereochemical outcomes (such as enantiomeric excess or diastereomeric ratios) for "this compound" are not documented in the available literature.

Similarly, while the development of chiral ligands based on oxazoline (B21484) structures is a well-established field in asymmetric catalysis, information on the synthesis and application of ligands derived from "this compound" is absent. The unique combination of the chloromethyl and hydroxymethyl functionalities on the oxazole ring presents potential for the development of novel chiral entities, but this potential does not appear to have been explored or reported in accessible scientific databases.

Due to this absence of specific data, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and inclusion of research findings and data tables. The available information is too broad and does not directly address the stereoselective applications of the subject compound.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl Oxazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic electronic properties and reactivity patterns of (2-(Chloromethyl)oxazol-4-yl)methanol.

Electronic Structure Analysis and Bonding Characteristics

The chlorine atom, being highly electronegative, withdraws electron density from the adjacent methylene (B1212753) group and, to a lesser extent, from the oxazole (B20620) ring through an inductive effect. Conversely, the oxygen and nitrogen heteroatoms in the oxazole ring possess lone pairs of electrons that contribute to the aromatic system. The hydroxymethyl group can act as both a weak electron-withdrawing group inductively and a potential hydrogen bond donor.

Quantum chemical calculations can provide detailed information on bond lengths, bond angles, and atomic charges, offering a quantitative picture of the molecule's geometry and electronic landscape. Representative data, based on DFT calculations of similar substituted oxazoles, are presented below.

Table 1: Calculated Bond Lengths and Angles for this compound

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| O1-C2 | 1.36 | C5-O1-C2 | 105.5 |

| C2-N3 | 1.31 | O1-C2-N3 | 115.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 108.0 |

| C4-C5 | 1.35 | N3-C4-C5 | 107.5 |

| C5-O1 | 1.37 | C4-C5-O1 | 104.0 |

| C2-C(CH2Cl) | 1.49 | N3-C2-C(CH2Cl) | 122.0 |

| C4-C(CH2OH) | 1.48 | N3-C4-C(CH2OH) | 125.0 |

Note: The data presented in this table are representative values based on theoretical calculations of analogous substituted oxazole systems and are intended for illustrative purposes.

Prediction of Reactivity and Mechanistic Pathway Elucidation

Quantum chemical calculations are powerful tools for predicting the reactivity of this compound. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's nucleophilic and electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is likely to be localized on the oxazole ring, particularly on the electron-rich oxygen and nitrogen atoms. The LUMO, conversely, is expected to have significant contributions from the chloromethyl group, specifically the σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) highlight electron-deficient areas susceptible to nucleophilic attack. In the case of this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole ring and a positive potential around the hydrogen of the hydroxyl group and the chloromethyl group.

These computational insights allow for the elucidation of potential mechanistic pathways. For instance, the susceptibility of the chloromethyl group to nucleophilic attack suggests that substitution reactions at this position would be a primary transformation for this compound. DFT calculations can be employed to model the reaction pathways of such substitutions, identifying intermediates and transition states to determine the reaction's feasibility and kinetics. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 6.3 |

Note: The data presented in this table are representative values based on theoretical calculations of analogous substituted oxazole systems and are intended for illustrative purposes.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.

Conformational Analysis and Torsional Dynamics

The presence of two single bonds connecting the oxazole ring to the chloromethyl and hydroxymethyl groups allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around these bonds. ijpsr.com

The rotation around the C2-C(CH2Cl) bond and the C4-C(CH2OH) bond will have specific energetic profiles. The stability of different conformers is influenced by steric hindrance between the substituents and the oxazole ring, as well as potential intramolecular interactions such as hydrogen bonding between the hydroxyl group and the nitrogen atom of the oxazole ring.

Molecular mechanics force fields or more accurate quantum chemical methods can be used to calculate the potential energy surface as a function of the dihedral angles defining the orientation of the chloromethyl and hydroxymethyl groups. This analysis can reveal the preferred conformations in the gas phase or in solution.

Table 3: Torsional Barriers for Substituent Rotation in this compound

| Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| C2-C(CH2Cl) | 0 | 3.5 |

| 90 | 0 | |

| 180 | 3.2 | |

| C4-C(CH2OH) | 0 | 2.8 |

| 120 | 0.2 | |

| 180 | 0 |

Note: The data presented in this table are representative values based on theoretical calculations of analogous substituted oxazole systems and are intended for illustrative purposes.

Investigation of Reaction Pathways and Transition States

Building upon the reactivity predictions from quantum chemical calculations, molecular modeling can be employed to investigate the detailed pathways of chemical reactions involving this compound. A key focus is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate and determine the activation energy of the reaction.

For example, in a nucleophilic substitution reaction where the chloride is replaced by another group, computational methods can be used to model the approach of the nucleophile, the formation of a transient intermediate or transition state, and the departure of the leaving group. By calculating the energies of the reactants, transition state, and products, the reaction's energy profile can be constructed, providing valuable information about its kinetics and thermodynamics.

In Silico Approaches to Derivative Design and Virtual Screening

The structural and electronic information obtained from computational studies of this compound serves as a foundation for the in silico design of new derivatives with potentially enhanced biological or material properties. mdpi.comresearchgate.net

Virtual libraries of derivatives can be created by systematically modifying the chloromethyl and hydroxymethyl groups or by introducing other substituents on the oxazole ring. For instance, the chloromethyl group can be replaced with various other functional groups to modulate reactivity and steric properties. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified to introduce a wide range of functionalities.

These virtual libraries can then be subjected to high-throughput virtual screening against a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. nih.gov Docking algorithms predict the preferred binding orientation of a ligand to a target and estimate the binding affinity. This allows for the rapid identification of promising candidates from a large library of virtual compounds, prioritizing them for subsequent synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on a set of known active and inactive compounds. nih.gov These models correlate the chemical structure of molecules with their biological activity and can be used to predict the activity of newly designed derivatives of this compound. This iterative process of computational design, virtual screening, and experimental validation is a cornerstone of modern drug discovery and materials science.

Ligand-Based and Structure-Based Computational Strategies

Ligand-Based Computational Strategies

In the absence of a known 3D structure for a biological target, ligand-based methods leverage the information from a series of compounds known to exhibit a particular biological activity to develop a predictive model. For a molecule like this compound, these strategies would be crucial in the initial stages of identifying its potential therapeutic applications.

One of the most common ligand-based methods is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For oxazole derivatives, QSAR studies have been successfully employed to predict their anticancer and antiviral activities. nih.govresearchgate.net These models are built by calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. The models can then be used to predict the activity of new, unsynthesized compounds. nih.gov For instance, predictive QSAR models for 1,3-oxazole derivatives acting as tubulin inhibitors have demonstrated high accuracy, guiding the synthesis of new anticancer agents. researchgate.netnih.gov

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. For oxazole-containing compounds, pharmacophore models can reveal the key features necessary for their therapeutic effects. tandfonline.com

Structure-Based Computational Strategies

When the three-dimensional structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can provide detailed insights into the binding of a ligand. Molecular docking is a primary technique in this category, which predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method is widely used to understand the molecular basis of a ligand's activity and to perform virtual screening of large compound libraries.

For this compound, molecular docking could be employed to investigate its potential interactions with various enzymes or receptors. For example, docking studies on other oxazole derivatives have been used to explore their binding to the active sites of proteins like the heme-binding protein of Porphyromonas gingivalis and cyclooxygenase enzymes (COX-1 and COX-2). nih.govekb.eg Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The docking affinity scores provide an estimation of the binding strength, helping to rank and prioritize compounds for further experimental testing. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target complex obtained from docking. MD simulations provide a dynamic view of the complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding.

The following table illustrates the type of data that could be generated from hypothetical computational studies on this compound and its analogs, targeting a generic protein kinase.

| Compound | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues | Predicted pIC50 (QSAR) |

|---|---|---|---|---|

| This compound | -7.5 | 2 | ASP145, LYS88 | 6.2 |

| Analog A | -8.2 | 3 | ASP145, LYS88, GLN130 | 6.8 |

| Analog B | -6.9 | 1 | ASP145 | 5.9 |

| Analog C | -7.8 | 2 | ASP145, GLN130 | 6.5 |

This table is for illustrative purposes only and does not represent actual experimental or computational results.

Conclusion and Future Research Directions

Current Understanding and Key Contributions of (2-(Chloromethyl)oxazol-4-yl)methanol Research

While dedicated research on this compound is limited, its significance can be inferred from extensive studies on related functionalized oxazoles. The primary contribution of this compound to chemical synthesis is its role as a versatile bifunctional intermediate. The oxazole (B20620) ring itself is a privileged structure in drug discovery, known to engage with various enzymes and biological receptors through non-covalent interactions. tandfonline.comresearchgate.net The presence of two distinct reactive handles on this core scaffold allows for selective, sequential modification, providing a strategic advantage in multistep syntheses.

The 2-(chloromethyl) group serves as an effective electrophilic site, readily participating in substitution reactions. nih.gov It is an excellent scaffold for synthetic elaboration at the C2 position through reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, as well as for C-alkylation via stabilized carbanions. nih.gov Concurrently, the 4-(hydroxymethyl) group offers a nucleophilic site that can be derivatized through esterification, etherification (e.g., under Mitsunobu conditions), or oxidation to an aldehyde or carboxylic acid. nih.gov It can also be converted into a better leaving group, such as a bromide or tosylate, to enable subsequent displacement reactions. nih.gov

This dual reactivity allows for the construction of diverse molecular libraries from a single, common intermediate, which is a cornerstone of modern medicinal chemistry and drug discovery programs. smolecule.comnih.gov

Emerging Synthetic Methodologies and Future Developments

The synthesis of polysubstituted oxazoles has been a subject of intense research, leading to the development of numerous innovative methods. nih.govscilit.com Future progress in harnessing the full potential of this compound is intrinsically linked to the advancement of these synthetic strategies to create such bifunctional scaffolds efficiently and sustainably.

Established methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis provide foundational routes to the oxazole core. nih.govpharmaguideline.com However, recent advancements focus on milder, more efficient, and atom-economical processes. These emerging methodologies, summarized in the table below, represent key areas for future development in the synthesis of complex oxazoles.

| Methodology | Description | Key Advantages | Relevant Findings |

| Metal-Catalyzed Reactions | Copper, palladium, or gold catalysts are used for cyclization, cross-coupling (e.g., Suzuki-Miyaura), and annulation reactions. tandfonline.comthieme-connect.de | High efficiency, broad substrate scope, and good functional group tolerance. ijpsonline.comacs.org | Gold-catalyzed reactions can achieve highly regioselective synthesis of substituted oxazoles under mild conditions. acs.org |

| Brønsted Acid Catalysis | Utilizes strong acids like trifluoromethanesulfonic acid to catalyze the coupling of α-diazoketones with amides. acs.org | Metal-free, mild reaction conditions, and operational simplicity. researchgate.net | --- |

| Iodine(III)-Mediated Synthesis | Hypervalent iodine reagents mediate the reaction of ketones with nitriles to form highly substituted oxazoles. mdpi.com | Avoids harsh conditions and multi-step preparation of reactive intermediates. | --- |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product, incorporating significant diversity. researchgate.net | High efficiency, convergent, and ideal for creating chemical libraries. | Visible-light-induced three-component reactions have been developed to construct complex oxazoles from simple starting materials. researchgate.net |

| Green & Flow Chemistry | Employs environmentally benign solvents, catalysts, and conditions (e.g., microwave irradiation) or continuous flow reactors. semanticscholar.orgsmolecule.com | Enhanced safety, scalability, sustainability, and process control. | --- |

Future developments should focus on adapting these advanced methods for the one-pot, regioselective synthesis of bifunctional oxazoles like this compound. The integration of flow chemistry could enable safer, more scalable production, while the continued development of novel catalytic systems will be crucial for improving efficiency and reducing environmental impact. smolecule.comresearchgate.net

Untapped Potential in Organic Synthesis and Related Fields

The true potential of this compound lies in its application as a versatile building block across multiple scientific disciplines. Its dual functionality remains largely untapped for the systematic development of novel compounds.

Medicinal Chemistry: The compound is an ideal starting point for generating libraries of novel therapeutics. The oxazole core is present in numerous drugs with activities including anticancer, anti-inflammatory, and antibacterial. nih.govalliedacademies.orgd-nb.info The two side chains can be systematically modified to perform detailed structure-activity relationship (SAR) studies, optimizing potency and selectivity for specific biological targets. tandfonline.comrsc.org

Combinatorial & Solid-Phase Synthesis: The hydroxymethyl group is well-suited for attachment to a solid support, allowing the chloromethyl group to be elaborated through combinatorial chemistry techniques. nih.govresearchgate.net This approach would enable the high-throughput synthesis and screening of vast libraries of oxazole derivatives.

Materials Science: The reactive handles could be used to incorporate the oxazole motif into polymers or onto surfaces. This could lead to the development of novel materials with specific properties, such as fluorescence, for use as sensors, probes, or in optoelectronic devices. smolecule.comresearchgate.net

Click Chemistry: The chloromethyl or hydroxymethyl groups can be readily converted to azide (B81097) or alkyne functionalities, respectively. This would transform the molecule into a powerful and versatile reagent for "click chemistry," enabling its efficient and specific conjugation to biomolecules, polymers, or other complex scaffolds. chemrxiv.org

Future Avenues in Computational Chemistry and Mechanistic Studies

To guide the synthetic exploration and application of this compound, detailed mechanistic and computational studies are essential. These investigations will provide fundamental insights into the compound's reactivity and properties, enabling more rational and efficient experimental design.

Future research should prioritize the following areas:

Mechanistic Elucidation: Detailed kinetic and isotopic labeling studies are needed to understand the reaction mechanisms of both existing and emerging synthetic routes. thieme-connect.deresearchgate.net For this compound, it is crucial to investigate the factors governing the regioselectivity of its reactions. Understanding the conditions that favor reaction at the C2-chloromethyl site versus the C4-hydroxymethyl site will be key to its use in controlled, stepwise syntheses. researchgate.net

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the outcomes of synthetic transformations. rsc.org Such studies can help optimize reaction conditions and provide insights into the electronic structure and reactivity of the oxazole ring as influenced by its substituents. For example, computational models have successfully explained the regioselectivity of OH radical attack on the core oxazole ring. rsc.org

Pharmacophore and QSAR Modeling: In the context of drug discovery, computational tools can be used to model the interaction of derivatives with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent and selective therapeutic agents. rsc.org

By pursuing these avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a mainstream tool for innovation in synthesis, medicine, and materials science.

Q & A

Basic: What are the common synthetic routes for preparing (2-(chloromethyl)oxazol-4-yl)methanol, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via cyclization or functionalization of oxazole precursors. For example, in a multi-step synthesis, 4-azido-6-methoxy-2-methylquinoline can react with propargyl alcohol to form intermediates, followed by chloromethylation . Optimization involves adjusting reaction parameters:

- Temperature: Elevated temperatures (e.g., reflux in CHCl₃) improve chloromethylation efficiency .

- Catalysts: Use of SOCl₂ for chlorination ensures high yields of the chloromethyl group .

- Purification: Column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) isolates the product .

Advanced: How can discrepancies in spectral data (e.g., NMR or LC-MS) for this compound be resolved during characterization?

Answer:

Conflicts in spectral data often arise from impurities or tautomeric forms. Methodological steps include:

- 2D NMR (HSQC, HMBC): Confirm connectivity of the chloromethyl (–CH₂Cl) and hydroxymethyl (–CH₂OH) groups .

- High-resolution LC-MS: Verify molecular ion peaks (e.g., m/z 210.0 [M+H]⁺) and isotopic patterns for chlorine .

- Control experiments: Compare with synthesized analogs (e.g., fluorophenyl-oxazole derivatives) to rule out structural misassignments .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

While acute toxicity data are limited, precautionary measures include:

- PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal: Segregate halogenated waste for professional treatment to prevent environmental release .

Advanced: How can researchers assess the ecological toxicity of this compound when existing data are incomplete?

Answer:

Use predictive models and surrogate studies:

- QSAR models: Estimate toxicity using chlorine-substituted oxazole analogs (e.g., EC₅₀ values for aquatic organisms) .

- Microtox assays: Test bacterial luminescence inhibition (e.g., Vibrio fischeri) as a proxy for acute toxicity .

- Metabolite tracking: Identify degradation products (e.g., oxazole ring cleavage) via LC-HRMS to assess persistence .

Basic: What are the key applications of this compound in pharmaceutical or agrochemical research?

Answer:

The compound serves as a versatile intermediate:

- Agrochemicals: Derivatives exhibit insecticidal activity (e.g., chlorophenyl-oxazole analogs against Aphis gossypii) .

- Drug discovery: The oxazole core is used to design kinase inhibitors or antimicrobial agents via functionalization (e.g., amidation, sulfonation) .

Advanced: How can researchers stabilize the reactive chloromethyl group during storage or derivatization?

Answer:

Strategies to prevent hydrolysis or oxidation:

- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to avoid moisture/light degradation .

- Derivatization: Protect the –CH₂Cl group by converting it to a stable ether (e.g., reaction with NaOMe/MeOH) before further functionalization .

- Stabilizers: Add radical scavengers (e.g., BHT) to reaction mixtures during long-term storage .

Basic: Which analytical techniques are critical for confirming the purity and identity of this compound?

Answer:

- HPLC-UV/ELSD: Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .

- FTIR: Peaks at 3300 cm⁻¹ (–OH stretch) and 650 cm⁻¹ (C–Cl) validate functional groups .

- Elemental analysis: Match calculated vs. experimental C/H/N percentages (e.g., C: 57.30%, H: 3.85%, N: 6.68%) .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations: Model transition states for nucleophilic substitution at the chloromethyl site .

- Docking studies: Predict interactions of oxazole derivatives with biological targets (e.g., enzyme active sites) .

- Retrosynthetic tools: Use AI platforms (e.g., Chematica) to propose novel synthetic pathways .

Basic: What are the solubility properties of this compound, and how do they influence solvent selection for reactions?

Answer:

- Polar aprotic solvents: DMF or DMSO enhance solubility for coupling reactions .

- Chlorinated solvents: CHCl₃ or DCM are ideal for chloromethylation due to compatibility with SOCl₂ .

- Aqueous workup: Low water solubility necessitates extraction with ethyl acetate .

Advanced: How can researchers address contradictory data in published synthetic yields or biological activity?

Answer:

- Reproducibility checks: Validate protocols using controlled reagent batches and standardized equipment .

- Meta-analysis: Compare datasets across studies (e.g., insecticidal IC₅₀ values) to identify outliers .

- Mechanistic studies: Use isotopic labeling (e.g., ¹³C–CH₂Cl) to trace reaction pathways and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.